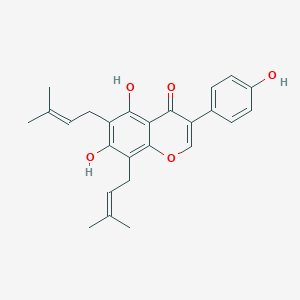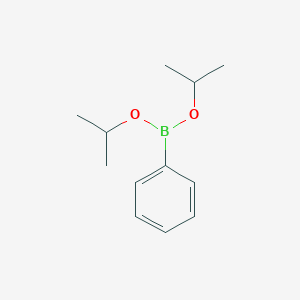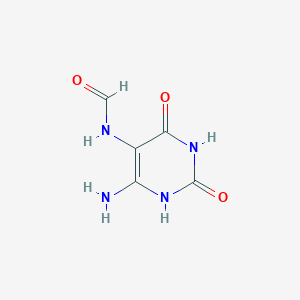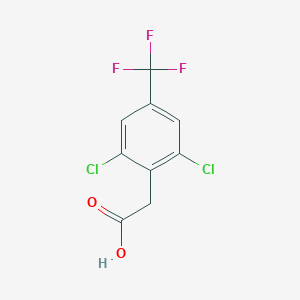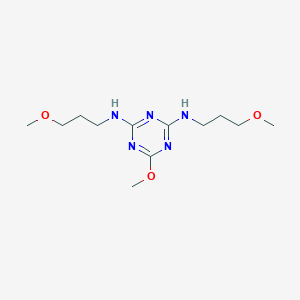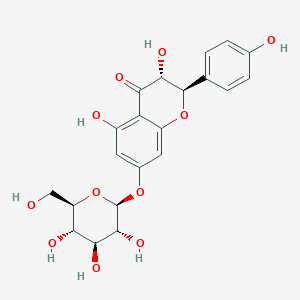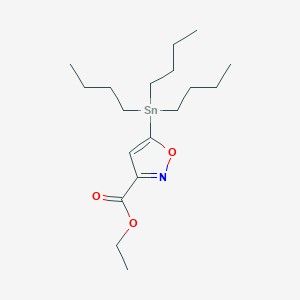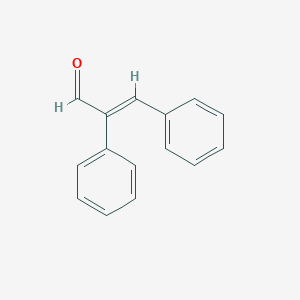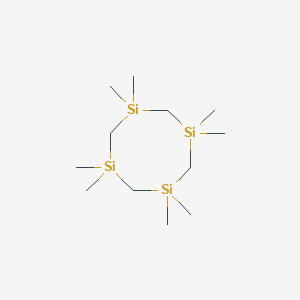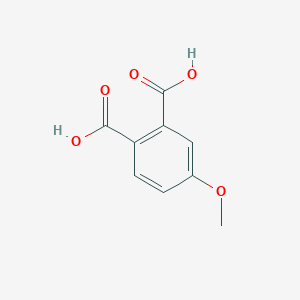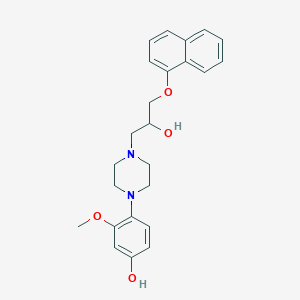
(Phenyl)hydroxynaftopidil
説明
(Phenyl)hydroxynaftopidil is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. It is a selective alpha 1A-adrenoceptor antagonist and has been found to have several biochemical and physiological effects.
科学的研究の応用
(Phenyl)hydroxynaftopidil has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have potential therapeutic applications in the treatment of benign prostatic hyperplasia (BPH). It has also been studied for its potential use in the treatment of hypertension and other cardiovascular diseases.
作用機序
(Phenyl)hydroxynaftopidil is a selective alpha 1A-adrenoceptor antagonist. It works by blocking the alpha 1A-adrenoceptor, which is responsible for the contraction of smooth muscle in the prostate gland and blood vessels. By blocking this receptor, (Phenyl)hydroxynaftopidil can relax the smooth muscle and improve blood flow, which can help to relieve the symptoms of BPH and hypertension.
Biochemical and Physiological Effects
(Phenyl)hydroxynaftopidil has several biochemical and physiological effects. It has been found to have a potent and selective antagonistic effect on the alpha 1A-adrenoceptor. It has also been found to have a vasodilatory effect on the smooth muscle of the prostate gland and blood vessels. Additionally, (Phenyl)hydroxynaftopidil has been found to have a positive effect on lipid metabolism and glucose tolerance.
実験室実験の利点と制限
One of the advantages of using (Phenyl)hydroxynaftopidil in lab experiments is that it is a selective alpha 1A-adrenoceptor antagonist. This means that it can be used to study the specific effects of blocking this receptor, without affecting other receptors in the body. However, one limitation of using (Phenyl)hydroxynaftopidil in lab experiments is that it can be difficult to synthesize and purify.
将来の方向性
There are several future directions for research on (Phenyl)hydroxynaftopidil. One area of research could be to investigate its potential use in the treatment of other diseases, such as diabetes and metabolic syndrome. Another area of research could be to investigate its potential use in combination with other drugs for the treatment of BPH and hypertension. Additionally, further research could be done to optimize the synthesis and purification of (Phenyl)hydroxynaftopidil for use in lab experiments.
特性
CAS番号 |
132194-31-1 |
|---|---|
製品名 |
(Phenyl)hydroxynaftopidil |
分子式 |
C24H28N2O4 |
分子量 |
408.5 g/mol |
IUPAC名 |
4-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-methoxyphenol |
InChI |
InChI=1S/C24H28N2O4/c1-29-24-15-19(27)9-10-22(24)26-13-11-25(12-14-26)16-20(28)17-30-23-8-4-6-18-5-2-3-7-21(18)23/h2-10,15,20,27-28H,11-14,16-17H2,1H3 |
InChIキー |
AMXMCPNWQJKZCZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
正規SMILES |
COC1=C(C=CC(=C1)O)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
同義語 |
(phenyl)hydroxynaftopidil 4-hydroxyphenylnaftodipil |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
